molecular formula C11H14N4 B13491739 3-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)aniline

3-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)aniline

Cat. No.: B13491739
M. Wt: 202.26 g/mol
InChI Key: XACZTTFIAAHTDN-UHFFFAOYSA-N
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Description

3-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)aniline is a heterocyclic compound that contains a triazole ring fused with an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)aniline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of ethyl hydrazinecarboxylate with an appropriate aldehyde followed by cyclization can yield the desired triazole ring . Another method involves the use of amido-nitriles, which undergo cyclization in the presence of a nickel catalyst .

Industrial Production Methods

Industrial production of this compound typically involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield triazole oxides, while substitution reactions can introduce various functional groups onto the triazole ring .

Scientific Research Applications

3-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)aniline involves its interaction with specific molecular targets. For instance, in medicinal applications, the nitrogen atoms in the triazole ring can bind to metal ions in enzymes, inhibiting their activity . This interaction can disrupt essential biological pathways, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A basic triazole structure with similar chemical properties.

    3-(1-Methyl-1h-1,2,4-triazol-5-yl)aniline: A closely related compound with a different substitution pattern.

    3-(3-Ethyl-1h-1,2,4-triazol-5-yl)aniline: Another similar compound with a different alkyl group.

Uniqueness

3-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)aniline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups on the triazole ring can enhance its interactions with specific molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H14N4

Molecular Weight

202.26 g/mol

IUPAC Name

3-(5-ethyl-2-methyl-1,2,4-triazol-3-yl)aniline

InChI

InChI=1S/C11H14N4/c1-3-10-13-11(15(2)14-10)8-5-4-6-9(12)7-8/h4-7H,3,12H2,1-2H3

InChI Key

XACZTTFIAAHTDN-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C(=N1)C2=CC(=CC=C2)N)C

Origin of Product

United States

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